Cilastatin-Ammoniumsalz

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cilastatin ammonium salt is a chemical compound known for its role as a renal dehydropeptidase inhibitor. It is primarily used in combination with the antibiotic imipenem to prevent its degradation by renal enzymes, thereby enhancing its antibacterial efficacy . This combination is crucial in treating various bacterial infections, including those affecting the respiratory tract, skin, bones, and urinary tract .

Wissenschaftliche Forschungsanwendungen

Cilastatin ammonium salt has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

Cilastatin is primarily targeted at the human enzyme dehydropeptidase-I . This enzyme is found in the kidney and is responsible for the metabolism of certain antibiotics, such as imipenem .

Mode of Action

Cilastatin acts as an inhibitor of renal dehydropeptidase-I . It prevents the degradation of imipenem, an antibiotic that is hydrolyzed by dehydropeptidase-I . By blocking the metabolism of imipenem, cilastatin prolongs its antibacterial effect .

Biochemical Pathways

The primary biochemical pathway affected by cilastatin involves the metabolism of thienamycin beta-lactam antibiotics and the conversion of leukotriene D4 to leukotriene E4 . By inhibiting dehydropeptidase-I, cilastatin prevents the breakdown of these antibiotics, thereby enhancing their effectiveness .

Pharmacokinetics

The pharmacokinetics of cilastatin involve its combination with imipenem to prevent the latter’s metabolism . This combination changes the pharmacokinetics involved, making the antibiotic more effective . .

Result of Action

The primary result of cilastatin’s action is the prolonged antibacterial effect of imipenem . By preventing the degradation of imipenem, cilastatin enhances the antibiotic’s ability to combat bacterial infections .

Action Environment

The action of cilastatin is influenced by the environment within the human body, particularly the kidneys where dehydropeptidase-I is located . The efficacy and stability of cilastatin may be affected by factors such as the patient’s renal function and the presence of other medications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cilastatin ammonium salt involves multiple steps, starting from the appropriate precursors. One common method includes the reaction of a thiol compound with a carboxylic acid derivative under controlled conditions to form the desired product . The reaction typically requires specific temperatures and pH levels to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of cilastatin ammonium salt often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

Cilastatin ammonium salt undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

Substitution: In this reaction, one functional group in the molecule is replaced by another, often using specific reagents and conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Imipenem: Often used in combination with cilastatin to enhance its stability and efficacy.

Uniqueness

Cilastatin ammonium salt is unique in its specific inhibition of renal dehydropeptidase, which is crucial for protecting imipenem from degradation. This property distinguishes it from other compounds that may not offer the same level of protection or efficacy when used in combination with antibiotics .

Eigenschaften

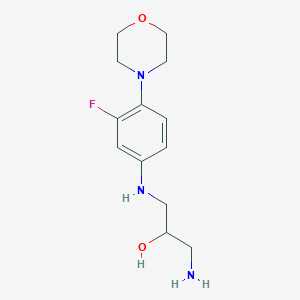

IUPAC Name |

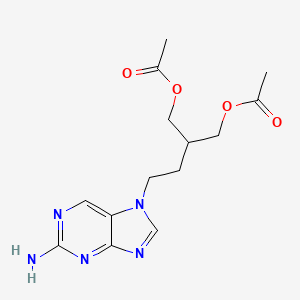

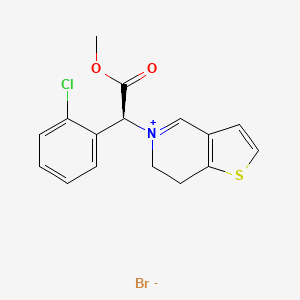

azanium;(Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O5S.H3N/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21;/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23);1H3/b12-6-;/t10-,11+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEHMSHKUJVYVPY-QBNHLFMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)[O-])C.[NH4+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@@H]1C(=O)N/C(=C\CCCCSC[C@@H](C(=O)O)N)/C(=O)[O-])C.[NH4+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the advantages of the new preparation method of cilastatin ammonium salt described in the research?

A1: The research paper outlines a novel method for preparing cilastatin ammonium salt, a compound often used in conjunction with imipenem as an antibiotic. This new method offers several advantages:

- Reduced Side Reactions: Crystallization is carried out at room temperature, minimizing the potential for unwanted side reactions. []

- Simplified Production: The use of a neutral absorbent resin streamlines the process and potentially reduces the complexity of production facilities. []

- Improved Quality: The refined process contributes to a higher quality of cilastatin ammonium salt. []

Q2: Can you describe the role of ammonium water in the preparation of cilastatin ammonium salt?

A2: In this specific method, after the cilastatin is adsorbed onto the neutral absorbent resin and washed, ammonium water plays a crucial role as an eluent. It facilitates the release of cilastatin from the resin, allowing for its collection and further processing into the final ammonium salt form. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-tert-butyl-N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B601337.png)